

How to prepare ARL67156 stock solution for experiments

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Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B14013411

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Application Notes and Protocols for ARL67156

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156, also known as 6-N,N-Diethyl-D- β - γ -dibromomethylene adenosine triphosphate (FPL 67156), is a widely used pharmacological tool in the study of purinergic signaling.^{[1][2]} It functions as a competitive inhibitor of ectonucleotidases, enzymes responsible for the extracellular hydrolysis of ATP and ADP.^{[1][3][4]} Specifically, ARL67156 shows inhibitory activity against Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).^{[1][4][5]} By inhibiting these enzymes, ARL67156 prevents the degradation of extracellular ATP, thereby prolonging its signaling effects through P2 receptors.^[1] This makes it a valuable reagent for investigating the physiological and pathological roles of purinergic signaling in various contexts, including neurotransmission, inflammation, and cancer immunotherapy.^{[2][3][5]}

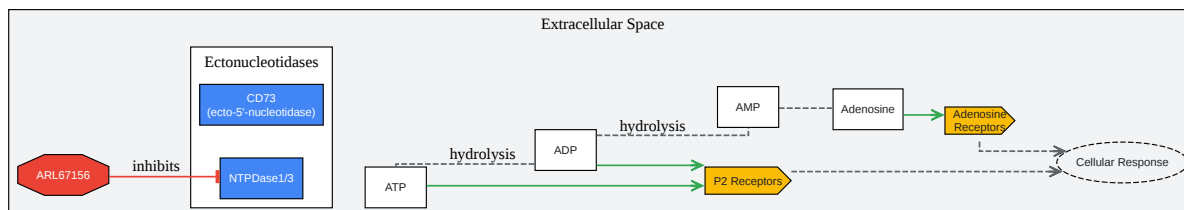
Quantitative Data

The following table summarizes the key quantitative information for ARL67156 trisodium salt, the commonly used form in research.

Property	Value	Reference
Chemical Name	6-N,N-Diethyl-D-β-γ-dibromomethyleneATP trisodium salt	
Alternative Names	FPL 67156	[4]
Molecular Formula	C ₁₅ H ₂₁ Br ₂ N ₅ O ₁₂ P ₃ ·3Na	
Molecular Weight	~785.06 g/mol (Batch specific)	
Purity	≥98% (HPLC)	
Solubility	Soluble in water to 20 mM	[6]
Storage Temperature	Store solid at -20°C	
Inhibitory Constant (Ki)	~11 μM for human NTPDase1, ~18 μM for human NTPDase3, ~12 μM for human NPP1	[1][4]
Typical Working Conc.	50-100 μM	[1][2]

Mechanism of Action: Purinergic Signaling Pathway

ARL67156 inhibits the enzymatic degradation of extracellular ATP and ADP. The diagram below illustrates its point of intervention in the purinergic signaling cascade.



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Caption: ARL67156 inhibits NTPDase1/3, preventing ATP/ADP hydrolysis.

Experimental Protocols

Protocol 1: Preparation of ARL67156 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of ARL67156 trisodium salt in water.

Materials:

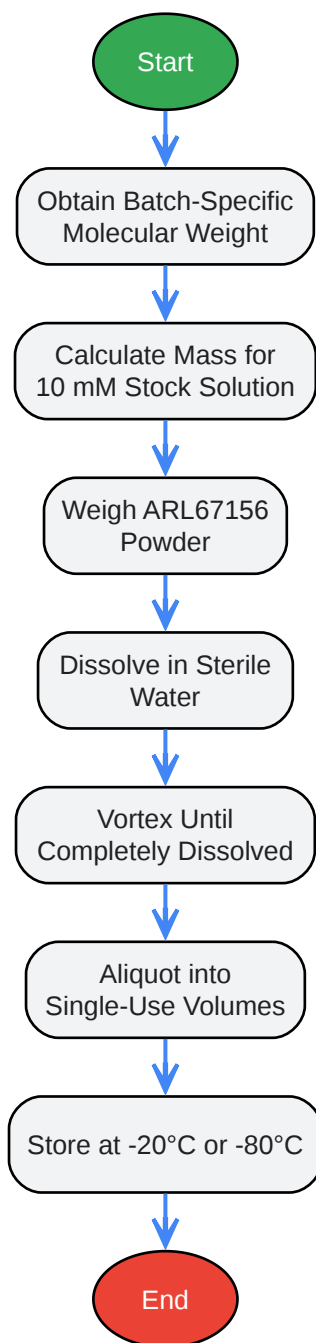
- ARL67156 trisodium salt (solid)
- Sterile, nuclease-free water
- Microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Determine Batch-Specific Molecular Weight: Locate the molecular weight (MW) on the vial or Certificate of Analysis for your specific batch of ARL67156.
- Calculate Required Mass: Use the following formula to calculate the mass of ARL67156 needed to prepare your desired volume of a 10 mM stock solution.
 - $\text{Mass (mg)} = 10 \text{ mM} * \text{MW (g/mol)} * \text{Volume (L)}$
 - Example: For 1 mL (0.001 L) of a 10 mM stock using ARL67156 with a MW of 785.06 g/mol :
 - $\text{Mass} = 10 * 785.06 * 0.001 = 7.85 \text{ mg}$

- Weighing: Carefully weigh out the calculated mass of ARL67156 powder.
- Dissolution:
 - Add the weighed ARL67156 to a sterile microcentrifuge tube.
 - Add the desired volume of sterile water.
 - Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μ L).
 - Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[7\]](#)

Workflow for Stock Solution Preparation:



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Caption: Workflow for preparing ARL67156 stock solution.

Protocol 2: Ectonucleotidase Activity Assay

This protocol provides a general method to assess the inhibitory effect of ARL67156 on ectonucleotidase activity using a malachite green phosphate assay, which measures the

inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

- Cells or membrane preparations expressing ectonucleotidases
- ARL67156 stock solution (10 mM)
- ATP stock solution (e.g., 100 mM)
- Assay Buffer (e.g., Tris buffer, pH 7.4, containing CaCl₂)
- Malachite Green Phosphate Assay Kit
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Working Solutions:
 - Dilute the 10 mM ARL67156 stock solution in assay buffer to create a range of working concentrations (e.g., 2X final concentrations from 0 to 200 µM).
 - Prepare a 2X ATP substrate solution in assay buffer (e.g., 200 µM for a 100 µM final concentration).
- Assay Setup (96-well plate):
 - Test Wells: Add 50 µL of cell suspension/membrane preparation and 25 µL of the ARL67156 working solution.
 - Control Wells (No Inhibitor): Add 50 µL of cell suspension/membrane preparation and 25 µL of assay buffer.
 - Blank Wells (No Enzyme): Add 50 µL of assay buffer and 25 µL of assay buffer.

- Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
- Initiate Reaction: Add 25 μ L of the 2X ATP substrate solution to all wells to start the reaction. The final volume will be 100 μ L.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). Ensure that less than 20% of the substrate is consumed to maintain linear reaction kinetics.
- Stop Reaction & Detection:
 - Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released during ATP hydrolysis.
 - Allow color to develop as specified by the kit protocol.
- Measure Absorbance: Read the absorbance at the recommended wavelength (typically ~620-650 nm) using a microplate reader.
- Data Analysis:
 - Subtract the blank absorbance from all control and test wells.
 - Calculate the percentage of inhibition for each ARL67156 concentration relative to the control (no inhibitor) wells.
 - Plot the percent inhibition against the ARL67156 concentration to determine the IC₅₀ value.

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